![molecular formula C11H14ClNO2 B1366104 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide CAS No. 50911-71-2](/img/structure/B1366104.png)

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

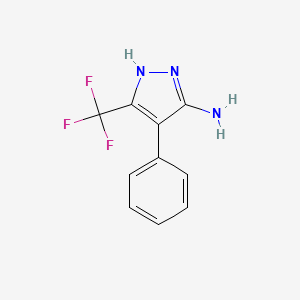

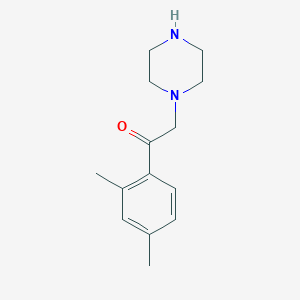

“2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is an aromatic amide . It is functionally related to a chloroacetic acid .

Synthesis Analysis

The synthesis of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline .

Molecular Structure Analysis

The molecular formula of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is C11H14ClNO2 . The InChI code is 1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide” is 227.69 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Synthesis and Development

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide: is utilized in medicinal chemistry for the synthesis of new pharmaceutical compounds. Its structure allows for the introduction of various functional groups, making it a versatile precursor in drug development . Researchers leverage its reactivity to create novel therapeutic agents with potential efficacy against a range of diseases.

Pharmacology: Biological Activity Studies

In pharmacological research, this compound is studied for its biological activities. It serves as a base molecule for derivatives that are evaluated for their therapeutic potential, including anti-inflammatory, analgesic, and antipyretic properties .

Organic Chemistry: Reaction Mechanism Exploration

The compound’s unique structure is of interest in organic chemistry, where it’s used to study reaction mechanisms. Scientists explore how its chloro and phenoxy groups react under different conditions, contributing to a deeper understanding of organic synthesis processes .

Biochemistry: Enzyme Interaction Analysis

Biochemists investigate 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide for its interactions with enzymes. It can act as an inhibitor or activator for certain enzymes, providing insights into enzyme function and regulation .

Material Science: Functional Material Creation

In material science, this compound is a candidate for creating functional materials. Its molecular structure can be tailored to produce materials with specific properties, such as conductivity or reactivity .

Computational Chemistry: Molecular Modeling

Computational chemists use 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide in molecular modeling studies. Its structure is modeled to predict reactivity, stability, and interactions with other molecules, aiding in the design of new compounds .

Analytical Chemistry: Standard Development

This compound is also important in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques to calibrate instruments or validate methods .

Chemical Education: Teaching and Demonstration

Lastly, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide finds application in chemical education. It’s used to demonstrate synthetic techniques and chemical principles to students, enriching their learning experience .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVOISOLKFAYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406984 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

CAS RN |

50911-71-2 |

Source

|

| Record name | 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366040.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1366041.png)

![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]ethanol](/img/structure/B1366043.png)